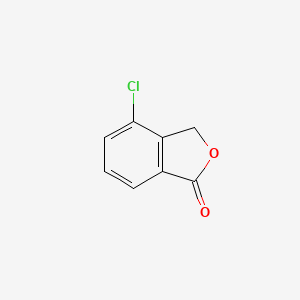
4-Chlorophthalide
Vue d'ensemble
Description
4-Chlorophthalide is a chemical compound with the molecular formula C8H5ClO2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves the preparation of the sodium salt of phthalic anhydride by neutralizing sodium hydroxide with phthalic anhydride in an aqueous medium. Subsequently, the sodium salt of 4-chloro phthalic anhydride is synthesized by electrophilic substitution of chlorine gas .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure can be determined using various spectroscopic techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 168.57 g/mol . Other properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques .
Applications De Recherche Scientifique
1. Photocatalytic Properties and Sensor Development
Recent research has highlighted the use of 4-Chlorophthalide derivatives in the development of photocatalytic properties and sensors. For instance, a study by Yan et al. (2019) demonstrated the creation of a sensitive photoelectrochemical sensor using a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-Chlorophenol, a derivative of this compound. This sensor showed enhanced photoelectrochemical performance due to effective separation of photoinduced electron-hole pairs (Yan et al., 2019).
2. Photocatalytic Transformation
Another application is found in photocatalytic transformation. Nensala and Nyokong (2000) investigated the photolysis of aqueous solutions of 4-Chlorophenol in the presence of neodymium diphthalocyanine, demonstrating the formation of various products under both visible and ultraviolet radiation. This highlights the potential of this compound derivatives in environmental remediation processes (Nensala & Nyokong, 2000).
3. Synthesis and Chemical Properties
Research also delves into the synthesis and chemical properties of this compound. Zhang Hua (2010) conducted a study on the synthesis of 4-chlorophthalic anhydride, a compound related to this compound, through D-A cyclization and aromatization. The study optimized synthetic routes and aromatizing methods, achieving high yields and purity, which is crucial for industrial applications (Zhang Hua, 2010).
4. Photocatalytic Degradation
The degradation of pollutants using this compound derivatives has also been a focus area. For instance, Guillard et al. (1999) compared various industrial TiO2 catalysts in the photocatalytic degradation of 4-Chlorophenol. Their research provided insights into the efficiencies of different catalysts in treating contaminated waters, an important aspect in environmental management (Guillard et al., 1999).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDNGRGWFOSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199982 | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52010-22-7 | |
| Record name | 4-Chlorophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052010227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-chlorophthalide anhydride a valuable building block for synthesizing polyimides?
A1: this compound anhydride possesses a reactive chlorine atom that makes it amenable to palladium-catalyzed amination reactions []. This allows for the introduction of various amine groups, leading to the formation of bis(amine-phthalimide)s. These intermediates can be further transformed into bis(amine anhydride) monomers, which are essential precursors for synthesizing polyimides.
Q2: How does the structure of the synthesized polyimides contribute to their properties?
A2: The research highlights the use of bulky, propeller-shaped triphenylamine units incorporated into the polyimide backbone []. This structural feature enhances the solubility of the resulting polymers in various aprotic solvents. This improved solubility is crucial for processing and applications requiring soluble polyimides without compromising their high thermal stability, a characteristic often associated with these polymers.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)







